molecular formula C15H11Cl2NO3 B5770674 methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate

methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate

Cat. No.: B5770674
M. Wt: 324.2 g/mol
InChI Key: INOMBEVKFMQAON-UHFFFAOYSA-N
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Description

Methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate is an organic compound with the molecular formula C15H11Cl2NO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a dichlorobenzoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate typically involves the reaction of 2,3-dichlorobenzoyl chloride with methyl anthranilate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of methyl anthranilate attacks the carbonyl carbon of 2,3-dichlorobenzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-[(2,3-dichlorobenzoyl)amino]benzoic acid.

    Reduction: Methyl 2-[(2,3-dichlorophenyl)amino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dichlorobenzoate: Similar structure but with chlorine atoms at different positions.

    Methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate: Another isomer with different chlorine atom positions.

Uniqueness

Methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s interaction with molecular targets and its overall properties.

Properties

IUPAC Name

methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)9-5-2-3-8-12(9)18-14(19)10-6-4-7-11(16)13(10)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOMBEVKFMQAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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